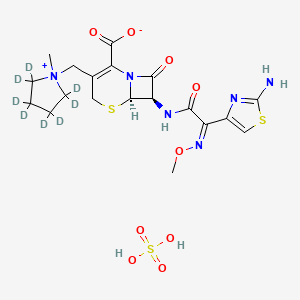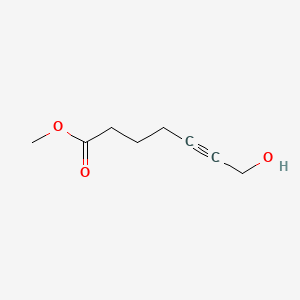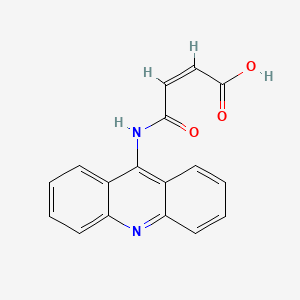
rac threo-Dihydro Bupropion Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bupropion Hydrochloride, a racemate, is recognized for its antidepressant properties. It differs pharmacologically and clinically from tricyclic antidepressants and monoamine oxidase inhibitors. Its unique action in inhibiting the neuronal reuptake of dopamine more than other biogenic amines sets it apart. This mechanism suggests a distinctive profile for treating depressive disorders and aiding in smoking cessation without the sedative effects common to other antidepressants.
Synthesis Analysis
The synthesis of rac threo-Dihydro Bupropion Hydrochloride involves multiple steps, including acylation, Grignard reaction, bromination, and N-alkylation, starting from m-chlorobenzoyl chloride. This process yields Bupropion Hydrochloride with a total yield of 50.8% based on m-chlorobenzoyl chloride, indicating a relatively efficient synthesis pathway for this compound (Xu Zi-ao, 2006).
Molecular Structure Analysis
Bupropion Hydrochloride crystallizes as a racemate in the monoclinic system, with its molecular structure characterized by strong NH...Cl contacts that generate dimeric entities, stabilized further by CH...O contacts. This arrangement underlines its solid-state chemistry, contributing to its pharmacological efficacy (E. Maccaroni, L. Malpezzi, N. Masciocchi, 2009).
Chemical Reactions and Properties
Bupropion Hydrochloride undergoes a polymorphic transition in storage, shifting from one crystalline form to another, which is indicative of its reactive nature in solid-state. This transition involves changes in molecular conformer, highlighting the compound's dynamic chemical properties in response to environmental conditions (E. Maccaroni et al., 2012).
Physical Properties Analysis
The crystal structure and thermal behavior of Bupropion Hydrochloride have been comprehensively assessed, revealing its crystallization in a specific space group with detailed dimensional parameters. This information is crucial for understanding its physical stability and behavior under various conditions (E. Maccaroni et al., 2009).
Chemical Properties Analysis
The interaction of Bupropion Hydrochloride with human serum albumin (HSA) via hydrogen bonds and van der Waals forces indicates its significant chemical affinity for biological molecules. This interaction, essential for its pharmacokinetics and pharmacodynamics, showcases the drug's ability to bind effectively to protein targets in the human body (M. M., Revanasiddappa H.D., 2019).
Scientific Research Applications
Pharmacological Profile and Clinical Efficacy
Bupropion hydrochloride, known for its atypical antidepressant properties, is a non-nicotine aid licensed for smoking cessation. It has a unique pharmacological profile, inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET), alongside antagonizing neuronal nicotinic acetylcholine receptors (nAChRs). In clinical settings, bupropion has demonstrated effectiveness as a smoking cessation aid, an antidepressant, and has been explored for use in treating psychostimulant drug abuse, attention-deficit hyperactivity disorder (ADHD), and obesity. Its mechanism of action is believed to involve a combination of effects on neurotransmitter systems and receptor antagonism, contributing to its utility across various disorders. Notably, bupropion does not exhibit significant serotonergic activity, distinguishing it from other antidepressants and contributing to its unique clinical profile (Dwoskin et al., 2006).
Role in Weight Management
Naltrexone, an opioid antagonist, and bupropion, when combined, target food reward pathways, affecting eating behavior. While bupropion alone induces weight loss in obese individuals, naltrexone does not have a significant impact when used alone. However, their combination, in a sustained-release form, has been approved for obesity treatment. Clinical trials have shown that this combination is more effective in inducing weight loss when paired with lifestyle interventions compared to either drug used individually. This synergistic effect on weight management is significant, emphasizing the potential of bupropion in addressing obesity, beyond its well-known applications in smoking cessation and depression treatment (Tek, 2016).
Bupropion Analogs in CNS Disorders
Exploration into bupropion analogs has opened new avenues for treating central nervous system (CNS) disorders, including methamphetamine addiction, cocaine dependence, and ADHD. These analogs, developed to mimic bupropion's pharmacological actions, aim to offer targeted treatments for addiction and behavioral disorders. The research into bupropion and its analogs underscores the drug's broad therapeutic potential and highlights its importance in neuropharmacology. By inhibiting dopamine and norepinephrine reuptake and antagonizing nicotinic acetylcholine receptors, bupropion and its derivatives hold promise for treating a range of conditions beyond traditional applications (Carroll et al., 2014).
Safety And Hazards
Future Directions
Bupropion is being explored for new applications. For example, it is being studied as a potential treatment for cocaine use disorder in persons receiving methadone for opioid use disorder . It is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .
properties
CAS RN |
1396889-62-5 |
|---|---|
Product Name |
rac threo-Dihydro Bupropion Hydrochloride |
Molecular Formula |
C₁₃H₂₁Cl₂NO |
Molecular Weight |
278.22 |
synonyms |
rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
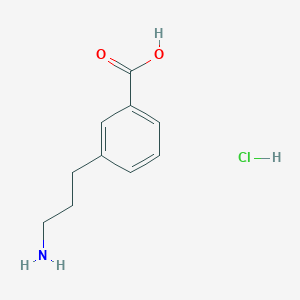
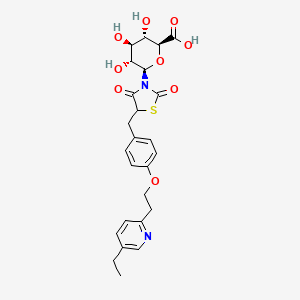
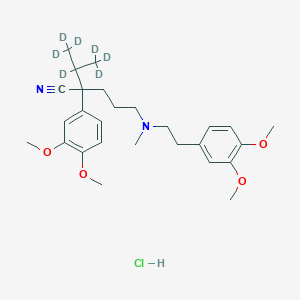
![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)
